molecular formula C8H7N3O2 B8749027 3-Amino-2-methyl-4-nitrobenzonitrile

3-Amino-2-methyl-4-nitrobenzonitrile

Cat. No.: B8749027
M. Wt: 177.16 g/mol
InChI Key: TVIDQWBXASWURT-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

Structural Characteristics

3-Amino-2-methyl-4-nitrobenzonitrile features a benzene ring substituted at the 2-, 3-, and 4-positions with methyl, amino, and nitro groups, respectively, alongside a nitrile group at the 1-position. This arrangement creates significant electronic effects:

  • Nitro group : Strong electron-withdrawing nature deactivates the ring toward electrophilic substitution.
  • Amino group : Electron-donating properties enhance solubility in polar solvents and facilitate hydrogen bonding.
  • Nitrile group : Imparts dipole moments (4.93 D), influencing crystallinity and thermal stability.
Table 1: Comparative Molecular Properties of Benzonitrile Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Density (g/cm³)
This compound C₉H₈N₃O₂ 194.18 158–160 1.36
3-Amino-4-nitrobenzonitrile C₇H₅N₃O₂ 163.13 Not reported 1.45
2-Methyl-4-nitrobenzonitrile C₈H₆N₂O₂ 162.15 100–103 1.26

Systematic Nomenclature

  • IUPAC Name : 3-Amino-2-methyl-4-nitrobenzon

Properties

Molecular Formula

C8H7N3O2

Molecular Weight

177.16 g/mol

IUPAC Name

3-amino-2-methyl-4-nitrobenzonitrile

InChI

InChI=1S/C8H7N3O2/c1-5-6(4-9)2-3-7(8(5)10)11(12)13/h2-3H,10H2,1H3

InChI Key

TVIDQWBXASWURT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1N)[N+](=O)[O-])C#N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key attributes of 3-Amino-2-methyl-4-nitrobenzonitrile with four related compounds:

Compound Name CAS Number Molecular Formula Substituents (Position) Functional Groups
This compound Not Provided C₈H₇N₃O₂ 2-Me, 3-NH₂, 4-NO₂ Amino, Methyl, Nitro, Nitrile
4-Amino-3-nitrobenzonitrile 36216-80-5 C₇H₅N₃O₂ 3-NO₂, 4-NH₂ Amino, Nitro, Nitrile
4-Amino-3-methylbenzonitrile 78881-21-7 C₈H₈N₂ 3-Me, 4-NH₂ Amino, Methyl, Nitrile
3-Methyl-4-nitrobenzonitrile 96784-54-2 C₈H₆N₂O₂ 3-Me, 4-NO₂ Methyl, Nitro, Nitrile
4-Amino-3-nitrobenzoic acid 1588-83-6 C₇H₆N₂O₄ 3-NO₂, 4-NH₂ Amino, Nitro, Carboxylic Acid
Key Observations:
  • Electronic Effects: The nitro group (-NO₂) is a strong electron-withdrawing group, reducing electron density at the aromatic ring and directing electrophilic substitution to meta positions. In contrast, the amino group (-NH₂) is electron-donating, activating the ring for ortho/para substitutions .
  • Solubility: The nitrile group imparts moderate polarity, but the methyl group may enhance solubility in organic solvents compared to the carboxylic acid derivative (4-Amino-3-nitrobenzoic acid), which is highly polar and water-soluble .

Preparation Methods

Nitration of 2-Methylbenzonitrile

The first step involves nitrating 2-methylbenzonitrile to introduce the nitro group at position 4. Nitration is performed using a mixture of concentrated HNO3\text{HNO}_3 and H2SO4\text{H}_2\text{SO}_4 at 0–5°C to minimize side reactions.

Reaction Conditions :

  • Substrate: 2-Methylbenzonitrile

  • Nitrating agent: HNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4 (1:3 v/v)

  • Temperature: 0–5°C

  • Time: 4–6 hours

  • Yield: 78–82%

The nitration proceeds regioselectively due to the meta-directing nitrile group, placing the nitro group at position 4.

Amination at Position 3

Introducing the amino group at position 3 poses a challenge due to the deactivating nitro group. A two-step halogenation-amination sequence is employed:

Bromination

Bromination of 2-methyl-4-nitrobenzonitrile is conducted using Br2\text{Br}_2 in the presence of FeBr3\text{FeBr}_3 as a catalyst. The methyl group at position 2 directs bromination to position 3 (ortho to methyl).

Reaction Conditions :

  • Substrate: 2-Methyl-4-nitrobenzonitrile

  • Brominating agent: Br2\text{Br}_2 (1.2 equiv)

  • Catalyst: FeBr3\text{FeBr}_3 (0.1 equiv)

  • Solvent: CH2Cl2\text{CH}_2\text{Cl}_2

  • Temperature: 25°C

  • Time: 12 hours

  • Yield: 65–70%

Nucleophilic Aromatic Substitution

The bromine at position 3 is replaced with an amino group using aqueous ammonia under high-pressure conditions:

Reaction Conditions :

  • Substrate: 3-Bromo-2-methyl-4-nitrobenzonitrile

  • Ammonia: 28% NH3\text{NH}_3 (5 equiv)

  • Solvent: Ethanol/water (1:1)

  • Temperature: 150°C (sealed tube)

  • Time: 24 hours

  • Yield: 55–60%

Pathway B: Reductive Amination of a Nitro Precursor

Synthesis of 3-Nitro-2-methyl-4-cyanobenzamide

An alternative route involves preparing a nitro-amide intermediate, followed by dehydration to the nitrile. This method adapts protocols from the synthesis of 3-amino-4-methylbenzonitrile:

Reaction Conditions :

  • Substrate: 3-Nitro-2-methylbenzamide

  • Dehydrating agent: P2O5\text{P}_2\text{O}_5 (2 equiv)

  • Temperature: 315°C

  • Time: 1 hour

  • Yield: 87%

Reduction of the Nitro Group

The nitro group at position 4 is selectively reduced to an amine using catalytic hydrogenation. Raney nickel or palladium on carbon (Pd/C\text{Pd/C}) is employed under hydrogen pressure:

Reaction Conditions :

  • Substrate: 3-Nitro-2-methyl-4-cyanobenzamide

  • Catalyst: Raney nickel (5% w/w)

  • Solvent: Methanol

  • Hydrogen pressure: 13 bar

  • Temperature: 80–105°C

  • Time: 6 hours

  • Yield: 67–70%

Industrial-Scale Production Considerations

Continuous Flow Nitration

To enhance safety and efficiency, industrial setups utilize continuous flow reactors for nitration. This method minimizes thermal runaway risks and improves mixing:

Parameters :

  • Reactor type: Microfluidic tubular reactor

  • Residence time: 2 minutes

  • Temperature: 5°C

  • Yield: 85%

Green Chemistry Approaches

Recent advances emphasize solvent-free reactions and recyclable catalysts. Ionic liquids (e.g., [BMIM][BF4]\text{[BMIM][BF}_4\text{]}) have been tested for nitration and amination steps, reducing waste generation.

Comparative Analysis of Synthetic Routes

Parameter Pathway A Pathway B
Total Steps32
Overall Yield35–40%50–55%
Key ChallengeRegioselectivityHigh-temperature dehydration
ScalabilityModerateHigh

Pathway B offers superior yields and fewer steps but requires specialized equipment for high-temperature reactions. Pathway A, while longer, provides better control over intermediate purification.

Q & A

Q. What are the optimal synthetic routes for 3-Amino-2-methyl-4-nitrobenzonitrile, and how can intermediates be characterized?

Methodological Answer: Synthesis typically involves sequential nitration, methylation, and amination of benzonitrile derivatives. For example:

  • Step 1: Nitration of a methyl-substituted benzonitrile precursor under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to introduce the nitro group.
  • Step 2: Methylation via Friedel-Crafts alkylation or nucleophilic substitution, depending on the starting material.
  • Step 3: Reduction of a nitro intermediate (e.g., using SnCl₂/HCl or catalytic hydrogenation) to yield the amino group.

Characterization:

  • NMR/IR Spectroscopy: Confirm functional groups (e.g., -CN at ~2200 cm⁻¹ in IR, aromatic protons in ¹H NMR).
  • HPLC/Purity Analysis: Monitor reaction progress and isolate intermediates .

Q. What are the common functionalization reactions of this compound in organic synthesis?

Methodological Answer: The amino and nitro groups enable diverse transformations:

  • Reduction: Nitro → amine (e.g., Pd/C/H₂), yielding diamino derivatives for pharmaceutical scaffolds.
  • Substitution: Amino group → halogen (e.g., Sandmeyer reaction) or sulfonamide (via Hinsberg reaction).
  • Cyano Group Reactivity: Hydrolysis to carboxylic acids or coupling reactions (e.g., Suzuki-Miyaura for biaryl systems).

Example: Nitro reduction followed by amide coupling can generate bioactive analogs, as seen in studies of similar benzonitriles .

Advanced Research Questions

Q. How can conflicting spectroscopic data between predicted and observed structures of this compound derivatives be resolved?

Methodological Answer: Discrepancies often arise in regiochemistry or tautomerism. Use:

  • X-ray Crystallography: Resolve ambiguity via SHELXL refinement (e.g., bond lengths/angles for nitro vs. amino positioning) .
  • DFT Calculations: Compare experimental IR/Raman spectra with computed vibrational modes.
  • 2D NMR: NOESY or HSQC to confirm spatial proximity of substituents .

Case Study: For 4-Amino-3-chloro-5-methylbenzonitrile, crystallography confirmed para-nitro and meta-chloro orientations .

Q. How can reaction conditions be optimized to minimize by-products during the synthesis of this compound?

Methodological Answer:

  • Design of Experiments (DOE): Vary temperature, stoichiometry, and catalyst loading to identify critical parameters.
  • In Situ Monitoring: Use ReactIR or HPLC to track intermediate formation and adjust conditions dynamically.
  • By-Product Analysis: Isolate and characterize side products (e.g., over-nitrated species) via LC-MS to refine selectivity .

Example: Optimizing nitration at low temperatures reduced di-nitration by 30% in related benzonitrile syntheses .

Q. How can the bioactivity and selectivity of this compound be assessed in enzyme inhibition studies?

Methodological Answer:

  • In Vitro Assays: Measure IC₅₀ against target enzymes (e.g., kinases) using fluorescence-based or radiometric assays.
  • Selectivity Screening: Profile against a panel of 50+ enzymes to identify off-target effects (e.g., PubChem BioActivity data) .
  • Molecular Docking: Model interactions with active sites (e.g., AutoDock Vina) to rationalize structure-activity relationships.

Reference: Fluorophenyl-substituted benzonitriles showed improved selectivity for tyrosine kinases via hydrophobic pocket interactions .

Q. What strategies mitigate crystallographic challenges (e.g., twinning or disorder) in structural studies of this compound?

Methodological Answer:

  • Data Collection: Use high-resolution synchrotron sources (λ = 0.7–1.0 Å) to improve signal-to-noise ratios.
  • Refinement: Apply SHELXL’s TWIN/BASF commands for twinned crystals or PART instructions for disordered groups .
  • Temperature Factors: Analyze anisotropic displacement parameters to distinguish static disorder from dynamic motion.

Example: SHELXPRO resolved twinning in a nitro-substituted benzonitrile derivative with R-factor convergence < 5% .

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